Ribavirin

Antiviral screening Broad-spectrum antiviral Astrovirus

Ribavirin (1-β-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxamide) is a guanosine nucleoside analog distinguished by an intact ribose moiety that enables dual antiviral mechanisms—competitive IMPDH inhibition (Ki=0.8μM for ribavirin-5′-monophosphate) and lethal RNA virus mutagenesis—rather than obligate chain termination. Its pan-viral activity is systematically quantified across seven virus families, including measurable HAstV4 activity (EC50=268μM) where favipiravir shows negligible effect. Unlike tarabavirin (failed Phase III non-inferiority in HCV trials) or levovirin (L-enantiomer lacking direct antiviral activity), ribavirin remains the reference standard for antiviral screening and HCV combination therapy studies. For solid dosage formulation, polymorphic identity is documented: thermodynamically stable Form II is preferred for long-term stability; mechanical milling accelerates metastable Form I→II conversion within 15 minutes.

Molecular Formula C8H12N4O5
Molecular Weight 244.20 g/mol
CAS No. 36791-04-5
Cat. No. B1680618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRibavirin
CAS36791-04-5
SynonymsICN 1229
ICN-1229
ICN1229
Rebetol
Ribamide
Ribamidil
Ribamidyl
Ribasphere
Ribavirin
Ribovirin
Tribavirin
Vilona
Viramide
Virazide
Virazole
Molecular FormulaC8H12N4O5
Molecular Weight244.20 g/mol
Structural Identifiers
SMILESC1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N
InChIInChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1
InChIKeyIWUCXVSUMQZMFG-AFCXAGJDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitygreater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
Soluble
Water-soluble
Slightly soluble in alcohol.
In water, 142 mg/mL at 25 °C
3.32e+01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ribavirin (CAS 36791-04-5): Procurement-Quality Technical Baseline for a Broad-Spectrum Guanosine Nucleoside Analog


Ribavirin (1-β-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxamide) is a synthetic guanosine nucleoside analog with a water-soluble triazole base and an intact ribose moiety that distinguishes it from chain-terminating nucleoside reverse transcriptase inhibitors [1]. Unlike nucleoside analogs designed as obligate chain terminators (e.g., those lacking a 3′-OH group), ribavirin retains a normal ribose sugar and therefore exerts antiviral activity through alternative mechanisms—primarily competitive inhibition of inosine monophosphate dehydrogenase (IMPDH) and induction of lethal mutagenesis in RNA viruses [2][3]. This structural and mechanistic distinction underpins its unique pan-viral activity profile across multiple RNA and DNA virus families [4].

Why Ribavirin Cannot Be Interchanged with Favipiravir, Taribavirin, or Levovirin: A Comparator-Based Evidence Guide


Substituting ribavirin with structurally related nucleoside analogs or prodrugs introduces distinct and quantifiable deviations in antiviral potency, target virus susceptibility, toxicity profile, and pharmacokinetic behavior. Direct comparative studies reveal that favipiravir exhibits markedly different EC50 values across virus families [1], taribavirin (a 3-carboxamidine prodrug) reduces hemolytic anemia incidence but fails to achieve non-inferior sustained virologic response in Phase III HCV trials [2], and levovirin (the L-enantiomer) lacks direct antiviral activity entirely while retaining immunomodulatory effects [3]. These differences are not marginal; they affect experimental reproducibility, clinical trial outcomes, and procurement decisions. The quantitative evidence below documents precisely where ribavirin diverges from its closest alternatives.

Ribavirin Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for Scientific Procurement


Differential Antiviral Potency: Ribavirin vs. Favipiravir Against Human Astrovirus and Influenza A

Ribavirin demonstrates clear inhibitory activity against human astrovirus HAstV4, whereas favipiravir is essentially inactive against this viral species. Against influenza A virus, favipiravir is approximately 3.4-fold more potent than ribavirin. This species-dependent efficacy differential is critical for experimental design. [1][2]

Antiviral screening Broad-spectrum antiviral Astrovirus Influenza

Target Enzyme Inhibition Potency: Ribavirin-5'-Monophosphate vs. Other IMPDH Inhibitors

Ribavirin-5′-monophosphate (RMP), the active intracellular metabolite, competitively inhibits IMPDH with a Ki of 0.8 μM, which is ~170-fold lower (i.e., higher affinity) than the natural substrate/product XMP (Ki = 136 μM). However, compared to dedicated IMPDH inhibitors such as mycophenolic acid (Ki = 21 nM) and mizoribine-5′-monophosphate (Ki = 3.3 nM), RMP is approximately 38-fold and 242-fold less potent, respectively. [1][2]

IMPDH inhibition Enzyme kinetics Nucleotide metabolism Mechanism of action

Hemolytic Anemia Incidence: Ribavirin vs. Taribavirin Prodrug in Phase III Clinical Trial

Taribavirin (viramidine), a liver-targeting 3-carboxamidine prodrug of ribavirin, was developed specifically to reduce ribavirin-associated hemolytic anemia. In the Phase III ViSER1 trial, taribavirin treatment resulted in significantly lower anemia rates compared to weight-based ribavirin dosing, but failed to demonstrate non-inferior sustained virologic response (SVR). [1]

Drug safety Hemolytic anemia HCV therapy Prodrug comparison

Enantiomer-Specific Antiviral Activity: Ribavirin vs. Levovirin (L-Enantiomer)

Levovirin, the L-enantiomer of ribavirin, retains ribavirin's immunomodulatory activity but completely lacks direct antiviral activity and does not induce hemolytic anemia. This stereochemical distinction provides a clean pharmacological tool for dissecting ribavirin's dual mechanisms. [1]

Chiral specificity Immunomodulation Structure-activity relationship Enantiomer comparison

Oral Bioavailability: Ribavirin vs. Other Nucleoside Antiviral Analogs

Ribavirin exhibits moderate and variable oral bioavailability compared to other nucleoside antiviral analogs. In healthy volunteers, absolute oral bioavailability averages 35–64%, which is substantially lower than zidovudine and zalcitabine (>60%) but higher than ganciclovir (<6%). Bioavailability increases significantly with renal impairment. [1][2]

Pharmacokinetics Oral bioavailability Nucleoside transporters Drug absorption

Solid-State Polymorphism: Metastable Form I vs. Thermodynamically Stable Form II

Anhydrous ribavirin exists in at least two polymorphic forms with distinct thermodynamic stabilities and crystallization behaviors. Form II is the thermodynamically stable form under ambient conditions, while Form I is metastable. Mechanical processing (milling) accelerates the conversion of Form I to Form II. [1][2]

Polymorph screening Solid-state chemistry Crystallization Formulation stability

Optimal Research and Industrial Applications for Ribavirin Based on Comparative Evidence


Broad-Spectrum Antiviral Screening Panels Requiring Pan-Viral Activity Coverage

For screening libraries or validating antiviral hits across multiple virus families, ribavirin provides a well-characterized, broad-spectrum positive control with documented EC50 values spanning Flaviviridae, Paramyxoviridae, Orthomyxoviridae, and Astroviridae [1]. Unlike favipiravir, which shows negligible activity against human astrovirus HAstV4, ribavirin maintains measurable activity (EC50 = 268 μM) in this model [2]. Its pan-viral efficacy profile has been systematically quantified across seven virus families, providing a benchmark for comparative potency assessments [1].

Mechanistic Studies of Lethal Mutagenesis and IMPDH-Dependent Antiviral Effects

Ribavirin's dual mechanism—IMPDH inhibition (Ki = 0.8 μM for ribavirin-5′-monophosphate) and RNA virus mutagenesis—makes it uniquely suited for studies dissecting these pathways [3]. The availability of levovirin, an L-enantiomer that lacks direct antiviral activity but retains immunomodulatory effects, provides a stereochemically controlled comparator for isolating ribavirin's mutagenic and IMPDH-dependent antiviral effects from its immunomodulatory actions [4].

HCV Combination Therapy Studies Where Ribavirin Remains the Efficacy Benchmark

Despite the development of taribavirin as a liver-targeted prodrug with reduced anemia risk (6% vs. 22% anemia incidence), Phase III trials (ViSER1, VISER2) demonstrated that taribavirin did not achieve non-inferior sustained virologic response compared to weight-based ribavirin [5]. Consequently, ribavirin remains the reference standard for combination therapy efficacy studies in HCV, particularly when evaluating novel direct-acting antivirals where ribavirin's contribution to SVR is well-established [5].

Solid-State Formulation Development Requiring Polymorph-Controlled Reference Material

For pharmaceutical formulation development, dissolution testing, and stability studies, procurement of ribavirin with documented polymorphic identity (Form II vs. Form I) is essential. Form II is the thermodynamically stable ambient form and is preferred for long-term stability assessments, while Form I is metastable and exhibits different crystallization kinetics and potentially altered solubility [6]. Mechanical processing (e.g., milling) accelerates Form I → Form II conversion within 15 minutes, a critical consideration for solid dosage form manufacturing [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ribavirin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.